2-Oxocyclopentanecarbonyl chloride
Overview
Description
2-Oxocyclopentanecarbonyl chloride is a chemical compound with the molecular formula C6H7ClO2 . It has an average mass of 146.572 Da and a monoisotopic mass of 146.013458 Da .
Synthesis Analysis
The synthesis of this compound involves a complex process. One of the methods involves the use of a Lewis acid. If traces of a Lewis acid are present, a dimer isomerizes into a mixture of 2-oxo-cyclopentanecarbonyl chlorides, with a relative ratio that depends on the nature of the Lewis acid and reaction time .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C6H7ClO2 . The compound has an average mass of 146.572 Da and a monoisotopic mass of 146.013458 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, in the presence of a Lewis acid, the compound can undergo isomerization into a mixture of 2-oxo-cyclopentanecarbonyl chlorides .
Scientific Research Applications
Synthesis of Heterocycles
A study by Heinelt et al. (2004) explored the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas using p-Toluenesulfonyl chloride (TsCl)/NaOH. This research highlights the potential of using 2-Oxocyclopentanecarbonyl chloride in heterocycle synthesis, providing a convenient and efficient method to produce a variety of 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles with different substitutions and ring sizes (Heinelt et al., 2004).
Cementitious Materials
Farnam et al. (2015) conducted research on the interaction of magnesium chloride with cementitious materials, observing that MgCl2 can be entirely consumed in concrete through chemical reactions, producing CaCl2. This study suggests the relevance of chloride-based compounds like this compound in the construction industry, specifically in understanding the chemical reactions and effects on concrete durability (Farnam et al., 2015).
Advanced Oxidation Processes
Zhang et al. (2018) examined the impact of chloride ions on the oxidation rate of organic compounds in UV/persulfate and UV/H2O2 advanced oxidation processes. Their findings imply that compounds like this compound could play a role in influencing organic compound destruction rates in these processes, particularly in environments with high chloride ion concentrations (Zhang et al., 2018).
Environmental Impact and Waste Treatment
Research by Tan et al. (2000) on the removal of dyes and industrial waste using magnesium chloride showed that MgCl2 could effectively remove color from wastewater. This study underscores the potential application of chloride-based chemicals like this compound in environmental waste management and treatment (Tan et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-oxocyclopentane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOMBDYGGBVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664492 | |
Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22158-77-6 | |
Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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